molecular formula C13H16F3NO2 B13951319 Methyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate

Methyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13951319
M. Wt: 275.27 g/mol
InChI Key: QSMORJJMHKDMAO-UHFFFAOYSA-N
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Description

Methyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that features a trifluoromethyl group, an isopropyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The isopropyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the isopropyl group.

    Methyl 4-aminobenzoate: Contains an amino group instead of the trifluoromethyl and isopropyl groups.

Uniqueness

Methyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and isopropyl groups, which confer distinct chemical properties such as increased lipophilicity and steric effects. These properties can enhance its performance in specific applications compared to similar compounds .

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

methyl 4-[[propan-2-yl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H16F3NO2/c1-9(2)17(13(14,15)16)8-10-4-6-11(7-5-10)12(18)19-3/h4-7,9H,8H2,1-3H3

InChI Key

QSMORJJMHKDMAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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